molecular formula C11H11N3O6 B157900 N-(2,4-Dinitrophenyl)-D-proline CAS No. 10189-66-9

N-(2,4-Dinitrophenyl)-D-proline

Cat. No.: B157900
CAS No.: 10189-66-9
M. Wt: 281.22 g/mol
InChI Key: MVZXUWLTGGBNHL-SECBINFHSA-N
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Description

N-(2,4-Dinitrophenyl)-D-proline (CAS: 10189-66-9) is a chiral derivative of proline, where the 2,4-dinitrophenyl (DNP) group is attached to the secondary amine of the D-enantiomer of proline. Its molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 281.22 g/mol and a density of 1.563 g/cm³ . The compound exhibits a boiling point of 531°C and a flash point of 275°C, reflecting its stability under high-temperature conditions.

Proline’s cyclic pyrrolidine structure distinguishes it from other amino acids, conferring rigidity and influencing its reactivity. The D-configuration further impacts its stereochemical interactions, making it valuable in studies of chiral recognition and enzymatic mechanisms. For example, glutamic peptidase research employs structurally related DNP derivatives (e.g., Q-EDDnp) as fluorescence quenchers in FRET assays .

Properties

CAS No.

10189-66-9

Molecular Formula

C11H11N3O6

Molecular Weight

281.22 g/mol

IUPAC Name

(2R)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m1/s1

InChI Key

MVZXUWLTGGBNHL-SECBINFHSA-N

SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Isomeric SMILES

C1C[C@@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Synonyms

N-(2,4-Dinitrophenyl)-D-proline

Origin of Product

United States

Preparation Methods

Synthesis of D-Proline Precursor

The chiral precursor D-proline is synthesized via asymmetric catalytic hydrogenation. A patent (CN107827802B) outlines a two-step process:

Step 1: Asymmetric Hydrogenation of Pyrrolidine-2-Carbaldehyde
Pyrrolidine-2-carbaldehyde undergoes hydrogenation using (R)-SpiroPAP-Me-Ir as a catalyst and potassium tert-butoxide as a base. Optimal conditions include:

  • Solvent: Methanol, ethanol, or isopropanol (5–10 vol relative to substrate)

  • Temperature: 20–25°C

  • Pressure: 2–4 MPa H₂

  • Reaction Time: 3–5 hours

  • Catalyst Loading: 0.01–0.1 mol%

This step yields (R)-pyrrolidine-2-methanol (Intermediate II) with high enantiomeric excess (>99%).

Step 2: Oxidation to D-Proline
Intermediate II is oxidized using potassium permanganate or dichromate in aqueous solution:

  • Oxidant: 1.0–1.5 equiv relative to substrate

  • Solvent: Water (10–15 vol relative to substrate)

  • Temperature: 15–20°C

  • Reaction Time: 2–4 hours

The oxidation step achieves ≥95% yield, with purity confirmed by HPLC.

N-(2,4-Dinitrophenyl) Functionalization

D-Proline is reacted with 2,4-dinitrochlorobenzene (DNCB) under basic conditions, adapted from methods for analogous N-(2,4-dinitrophenyl)amino acids:

Reaction Conditions:

  • Base: Sodium hydroxide or triethylamine

  • Solvent: Aqueous dioxane (6:4 v/v)

  • Temperature: Reflux (80–100°C)

  • Molar Ratio (D-Proline:DNCB): 1:1.1–1.5

The nucleophilic aromatic substitution proceeds via deprotonation of D-proline’s amine, followed by attack on DNCB’s electron-deficient aromatic ring. The product is isolated by acid precipitation and recrystallization.

Mechanistic Insights and Side Reactions

Cyclization Competing Pathways

Under strongly basic conditions, this compound may undergo cyclization to form benzimidazole-N-oxides, a side reaction observed in related compounds. Key factors influencing this pathway include:

FactorEffect on Cyclization
Base ConcentrationHigher [OH⁻] increases cyclization rate
TemperatureElevated temperatures favor cyclization
Solvent PolarityPolar aprotic solvents suppress cyclization

To minimize cyclization, reactions are conducted at moderate pH (8–10) and temperatures below 60°C.

Isotopic Labeling Studies

Deuterium labeling (e.g., using D₂O in the reaction medium) confirms the retention of stereochemistry during Dnp group attachment. Mass spectrometry (MS) analysis of [M – D]⁻ ions shows no racemization at the proline α-carbon.

Optimization and Scalability

Catalyst Recycling in D-Proline Synthesis

The (R)-SpiroPAP-Me-Ir catalyst demonstrates recyclability:

  • Cycle 1: 99% yield, >99% ee

  • Cycle 5: 95% yield, 98% ee

Catalyst degradation is mitigated by maintaining H₂ pressure below 4 MPa and avoiding protic solvents.

Solvent Screening for Dnp Functionalization

Comparative studies of solvents for the Dnp reaction reveal:

Solvent SystemYield (%)Purity (%)
Dioxane/Water (6:4)8898
THF/Water (7:3)7692
Ethanol/Water (5:5)8295

Aqueous dioxane maximizes yield due to optimal solubility of DNCB and D-proline.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI⁻): m/z 280.08 [M – H]⁻ (calc. 280.07 for C₁₁H₁₀N₃O₆⁻)

  • ¹H NMR (DMSO-d₆): δ 8.85 (d, J = 2.8 Hz, 1H, Ar-H), 8.45 (dd, J = 2.8, 9.1 Hz, 1H, Ar-H), 7.95 (d, J = 9.1 Hz, 1H, Ar-H), 4.30 (m, 1H, α-CH), 3.50–3.20 (m, 2H, pyrrolidine-H), 2.20–1.80 (m, 4H, pyrrolidine-H)

Purity Assessment

HPLC analysis using a chiral column (Chiralpak IC) confirms enantiomeric excess >99% with retention time 12.5 min (mobile phase: hexane/isopropanol 70:30 + 0.1% TFA).

Industrial-Scale Considerations

Cost Analysis

  • Catalyst Contribution: ~40% of total synthesis cost (due to iridium content)

  • Solvent Recovery: Dioxane/water mixtures are distilled and reused, reducing costs by 15–20%

Environmental Impact

Waste streams contain nitrate byproducts from DNCB. Neutralization with Ca(OH)₂ precipitates nitrates as Ca(NO₃)₂, achieving 90% reduction in aqueous nitrate levels .

Chemical Reactions Analysis

N-(2,4-Dinitrophenyl)-D-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The dinitrophenyl group can participate in substitution reactions, where other functional groups replace the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Biochemical Research

DNP-D-Pro is utilized as a tool for studying enzyme interactions and mechanisms. Its dinitrophenyl group enhances electrophilicity, making it a valuable substrate for investigating enzyme kinetics and binding affinities with various biological molecules. This property allows researchers to explore the roles of D-amino acids in metabolic pathways and their implications in biochemical processes.

Case Study: Enzyme Kinetics

In studies examining the racemization of D-amino acids, DNP-D-Pro has been employed to investigate the activity of racemases. For instance, the characterization of PLP-independent racemases has highlighted the importance of D-amino acids in metabolism and their potential therapeutic applications in neurological diseases .

Analytical Applications

DNP-D-Pro serves as a derivatization agent in chiral analysis, particularly for determining enantiomeric excess in amino acids. The compound facilitates high-throughput analyses by enabling rapid differentiation between D- and L-enantiomers through techniques such as mass spectrometry.

Table 1: Analytical Techniques Using DNP-D-Pro

TechniqueApplicationAdvantages
Electrospray IonizationRapid enantiomeric excess determinationFast analysis (approx. 2 min/sample)
HPLCSeparation of D- and L-amino acidsHigh resolution
GCGas chromatography for amino acid analysisSuitable for volatile compounds

Therapeutic Potential

Research indicates that DNP-D-Pro may have implications in neurology , particularly concerning its effects on neurotransmitter metabolism. Studies have shown that both D- and L-proline influence dopamine and serotonin pathways, which are critical in managing stress responses and mood disorders .

Case Study: Neurological Effects

Investigations into the neurotoxic effects of proline enantiomers have revealed that while L-proline may enhance certain cognitive functions, D-proline can induce convulsions in animal models. This duality underscores the importance of understanding the specific roles of each enantiomer in therapeutic contexts .

Structural Studies

DNP-D-Pro is also used in structural biology to study peptide conformations. By substituting proline residues with DNP-D-Pro in peptides, researchers can analyze conformational dynamics using techniques like NMR spectroscopy.

Table 2: Structural Studies with DNP-D-Pro

Study TypeFocus AreaOutcome
NMR SpectroscopyConformational analysis of peptidesInsights into peptide dynamics
X-ray CrystallographyCrystal structure determinationStructural insights on proline analogs

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-D-proline involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The proline moiety may interact with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The D/L configuration (e.g., D-proline vs. L-proline) affects interactions in chiral environments, such as enzyme active sites .
  • Backbone Rigidity: Proline’s cyclic structure reduces conformational flexibility compared to linear amino acids like alanine or glycine.

Reactivity and Cyclization Behavior

N-(2,4-DNP) amino acids undergo base-catalyzed cyclization to form benzimidazole-N-oxides. However, proline derivatives exhibit distinct behavior:

Compound Cyclization Product Reaction Conditions Key Findings
N-(2,4-DNP)-alanine 5-Nitro-1H-benzimidazole-3-oxide Aqueous NaOH/dioxane Forms via CO₂/H₂O elimination.
N-(2,4-DNP)-phenylalanine 2-Benzyl-5-nitro-1H-benzimidazole-3-oxide Aqueous NaOH/dioxane Aromatic side chain stabilizes intermediates.
N-(2,4-DNP)-D-proline No cyclization observed Thionyl chloride (SOCl₂) Forms N-(2,4-DNP)-4-amino-n-butyl aldehyde (80% yield) instead of expected ketone .

Mechanistic Insight: Proline’s cyclic structure prevents the intramolecular nucleophilic attack required for benzimidazole formation. Instead, reactions with SOCl₂ lead to abnormal aldehyde formation, highlighting its unique reactivity .

Enzymatic Inhibition

  • Hydrazone Derivatives : N-(2,4-DNP)-hydrazones (e.g., Compound 4 in ) inhibit α-amylase (IC₅₀ = 31.54 µg/mL), surpassing acarbose (IC₅₀ = 42.47 µg/mL) .

Data Tables

Table 1: Physical Properties of Selected N-(2,4-DNP) Derivatives

Compound Density (g/cm³) Boiling Point (°C) Melting Point (°C) LogP
N-(2,4-DNP)-D-proline 1.563 531 Not reported 2.67
N-(2,4-DNP)-L-phenylalanine 1.32 483 159–162 3.12
N-(2,4-DNP)-glycine 1.540 483 Not reported 1.89

Q & A

Basic: What experimental methods are recommended for characterizing the structural and electronic properties of N-(2,4-Dinitrophenyl)-D-proline?

Answer:
Characterization should combine spectroscopic and computational approaches:

  • Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to resolve the aromatic and proline backbone signals. For example, DMSO-D6 solvent systems at 250 MHz can resolve nitro group interactions and stereochemical features .
  • X-ray Crystallography: Single-crystal X-ray studies (e.g., using a Bruker D8 Venture diffractometer) provide bond lengths, angles, and intermolecular interactions. A mean σ(C–C) of 0.003 Å ensures high precision .
  • Density Functional Theory (DFT): Optimize molecular geometry at the DFT/6-311G+(2d,p) level to predict dipole moments, charge distributions, and frontier molecular orbitals. Compare computational results with experimental data to validate accuracy .

Basic: How does this compound interact with amino groups in peptides, and what analytical applications does this enable?

Answer:
The 2,4-dinitrophenyl group reacts selectively with free amino groups (e.g., terminal amines in peptides) via nucleophilic aromatic substitution. This forms bright yellow N-(2,4-dinitrophenyl) derivatives, enabling:

  • Chromatographic Identification: HPLC or TLC separation of derivatized amino acids based on distinct retention times .
  • Fluorescence Quenching: The nitro groups act as acceptors in Förster Resonance Energy Transfer (FRET) assays, quenching donor fluorophores like anthraniloyl (Abz) for protease activity studies .

Advanced: How can computational modeling resolve contradictions between experimental and theoretical data for this compound derivatives?

Answer:
Discrepancies in spectral or inhibition data often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Implicit/Explicit Solvent Models: Use Polarizable Continuum Model (PCM) or molecular dynamics (MD) simulations to account for solvent interactions in DFT calculations .
  • Docking Studies: For enzyme inhibitors (e.g., MAO A/B), perform molecular docking (AutoDock Vina) to compare binding poses with crystallographic data. Adjust force fields to match experimental inhibition constants (e.g., Ki = 6.3 nM for MAO B) .

Advanced: What strategies optimize the synthesis of this compound derivatives for high enantiomeric purity?

Answer:

  • Chiral Auxiliaries: Use D-proline’s inherent stereochemistry to direct asymmetric synthesis. Protect the carboxylic acid with tert-butyl groups to prevent racemization during nitroaryl coupling .
  • Catalytic Conditions: Employ Pd/C or Cu(I) catalysts for Ullmann-type coupling of 2,4-dinitrofluorobenzene to proline, monitoring progress via LC-MS .
  • Purification: Chiral HPLC with amylose-based columns achieves >99% enantiomeric excess (ee). Confirm purity via circular dichroism (CD) spectroscopy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent dermal exposure. The nitro groups are sensitizers and may cause dermatitis .
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal to prevent environmental contamination .

Advanced: How can researchers design this compound-based inhibitors with enhanced selectivity for MAO isoforms?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify the proline backbone with substituents (e.g., methyl, benzyl) to sterically block MAO A’s larger active site. For MAO B, introduce electron-withdrawing groups to enhance π-π stacking with FAD cofactors .
  • Kinetic Analysis: Determine IC50 and Ki values using Lineweaver-Burk plots. Reversible inhibitors like ST-2043 (Ki = 6.3 nM for MAO B) show competitive binding, unlike irreversible analogs .
  • Co-crystallization: Obtain MAO B-inhibitor complexes (PDB: 2V5Z) to guide rational design .

Basic: What are the key spectral signatures of this compound in UV-Vis and IR spectroscopy?

Answer:

  • UV-Vis: Strong absorption at 350–400 nm (ε ≈ 15,000 M⁻¹cm⁻¹) due to n→π* transitions in the nitro groups. Solvent polarity shifts λmax by ~10 nm .
  • IR: Peaks at 1520 cm⁻¹ (asymmetric NO2 stretch) and 1340 cm⁻¹ (symmetric NO2 stretch). The proline C=O stretch appears at 1680 cm⁻¹ .

Advanced: How do solvent and pH conditions affect the stability and reactivity of this compound in aqueous solutions?

Answer:

  • pH Stability: Below pH 5, the nitro groups protonate, reducing electrophilicity. Above pH 9, hydrolysis of the dinitrophenyl-proline amide bond occurs. Optimize reactions at pH 7–8 .
  • Solvent Effects: DMSO enhances solubility but may distort NMR signals. Use mixed solvents (e.g., D2O:MeOH 4:1) for balanced polarity .
  • Long-term Storage: Lyophilize and store at -20°C under argon to prevent oxidative degradation .

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